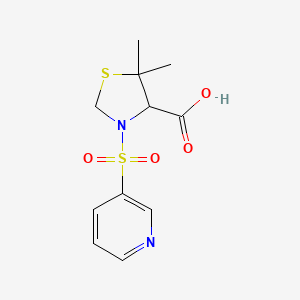![molecular formula C14H9ClN2OS B13897255 3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-chlorophenylsulfanyl group and a carbaldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The 4-chlorophenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
作用機序
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and are also investigated for their kinase inhibitory activity.
Pyrrolo[2,3-b]pyrazines: Similar in structure but with a pyrazine ring, these compounds are also explored for their potential as kinase inhibitors.
Uniqueness
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which can enhance its binding affinity and specificity towards certain kinases. This structural feature may provide an advantage in developing more selective and potent therapeutic agents .
特性
分子式 |
C14H9ClN2OS |
|---|---|
分子量 |
288.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-3-5-10(6-4-9)19-13-11-2-1-7-16-14(11)17-12(13)8-18/h1-8H,(H,16,17) |
InChIキー |
AVZBCRVPUDJPPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)

![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)


![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)


![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)

